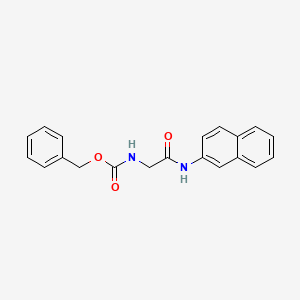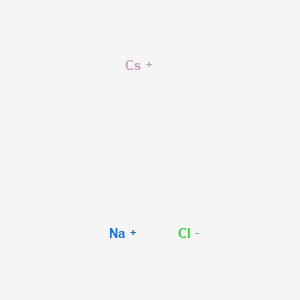
Cesium;sodium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium sodium chloride (CsNaCl) is a chemical compound composed of cesium (Cs), sodium (Na), and chloride (Cl) ions. It is a white, crystalline, hygroscopic solid with a high melting point and excellent solubility in water. This compound is primarily used in scientific research, particularly in molecular biology and analytical chemistry.
Synthetic Routes and Reaction Conditions:
Direct Combination: Cesium and sodium can be directly combined with chlorine gas under controlled conditions to form CsNaCl.
Double Salt Formation: Impure cesium chloride can be purified by forming double salts with sodium chloride, followed by recrystallization.
Industrial Production Methods:
Electrolysis: Industrial production often involves the electrolysis of cesium chloride solutions to obtain pure CsNaCl.
Recrystallization: Double salts formed during the purification process are decomposed to obtain CsNaCl.
Types of Reactions:
Oxidation: Cesium sodium chloride can undergo oxidation reactions, where cesium ions are oxidized to cesium metal.
Reduction: Sodium ions in CsNaCl can be reduced to sodium metal.
Substitution Reactions: CsNaCl can participate in substitution reactions, where one ion is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Conditions: Reactions are typically conducted at elevated temperatures and under inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Cesium Metal: Produced through the oxidation of cesium ions.
Sodium Metal: Produced through the reduction of sodium ions.
Other Halides: Substitution reactions can yield other halides like cesium bromide (CsBr) and cesium iodide (CsI).
科学的研究の応用
CsNaCl is widely used in various scientific research applications, including:
Molecular Biology: Used in density gradient centrifugation for the separation of nucleic acids, proteins, and viruses.
Analytical Chemistry: Employed in the identification of ions through precipitation reactions.
Medical Applications: Radioactive cesium chloride is used in some types of radiation therapy for cancer treatment.
Industrial Uses: Utilized in the preparation of electrically conducting glasses and cement-based matrices for nuclear waste disposal.
作用機序
The mechanism by which CsNaCl exerts its effects depends on its application:
Molecular Biology: In density gradient centrifugation, CsNaCl forms a gradient that allows for the separation of biomolecules based on their density.
Analytical Chemistry: In precipitation reactions, CsNaCl reacts with specific ions to form precipitates, which can be analyzed for their color and morphology.
Medical Applications: Radioactive cesium chloride targets cancer cells and delivers localized radiation to destroy malignant tissues.
Industrial Uses: In cement-based matrices, CsNaCl immobilizes cesium ions through adsorption and ion exchange mechanisms.
類似化合物との比較
Sodium Chloride (NaCl)
Potassium Chloride (KCl)
Rubidium Chloride (RbCl)
Lithium Chloride (LiCl)
特性
分子式 |
ClCsNa+ |
|---|---|
分子量 |
191.35 g/mol |
IUPAC名 |
cesium;sodium;chloride |
InChI |
InChI=1S/ClH.Cs.Na/h1H;;/q;2*+1/p-1 |
InChIキー |
WHQRPPHJINSKTG-UHFFFAOYSA-M |
正規SMILES |
[Na+].[Cl-].[Cs+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


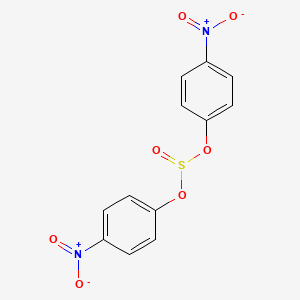
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
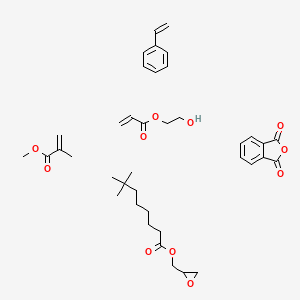
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
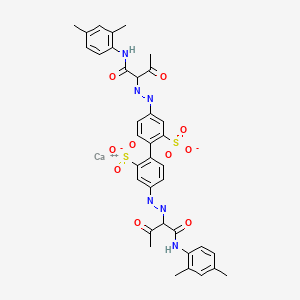
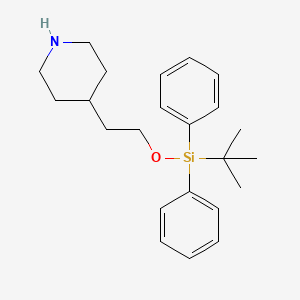
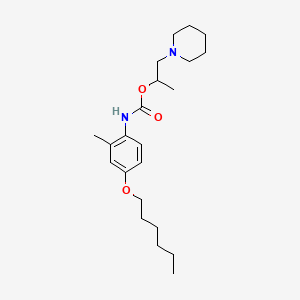
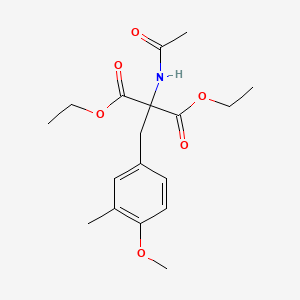
![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
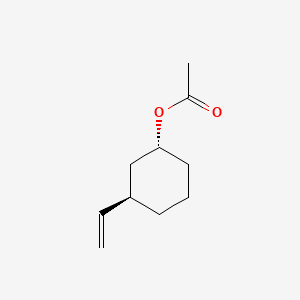
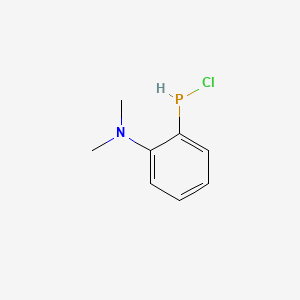
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)
